molecular formula C22H21N3O2 B2462335 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358830-88-2

2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2462335
CAS No.: 1358830-88-2
M. Wt: 359.429
InChI Key: SQIJHFNKHQPNTJ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
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Biological Activity

The compound 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrazine core with specific substitutions that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
CAS Number1358101-76-4
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors that could lead to therapeutic effects.

In Vitro Studies

Recent studies have evaluated the in vitro biological activities of this compound:

  • Antioxidant Activity : The compound demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in cells.
  • Antimicrobial Activity : Preliminary tests showed promising results against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity : Evaluations on cancer cell lines indicated selective cytotoxicity, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the biological effects of related pyrazolo compounds, providing insights into the potential applications of this compound:

  • Study on DHODH Inhibition : A related pyrazolo compound was found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition was linked to reduced viral replication and cellular growth in vitro .
  • Antimicrobial Investigations : A series of pyrazole derivatives were tested for antimicrobial activity, showing that certain structural modifications enhanced their effectiveness against both bacterial and fungal pathogens .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-3-27-19-10-8-18(9-11-19)20-14-21-22(26)24(12-13-25(21)23-20)15-17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIJHFNKHQPNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.